molecular formula C16H13BrN4O B7431786 5-bromo-N-imidazo[1,2-a]pyridin-6-yl-2,3-dihydroindole-1-carboxamide

5-bromo-N-imidazo[1,2-a]pyridin-6-yl-2,3-dihydroindole-1-carboxamide

Cat. No. B7431786
M. Wt: 357.20 g/mol
InChI Key: GMLPPEGAQBLJHL-UHFFFAOYSA-N
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Description

5-bromo-N-imidazo[1,2-a]pyridin-6-yl-2,3-dihydroindole-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound is a potent inhibitor of several enzymes and has shown promising results in various pre-clinical studies.

Mechanism of Action

The mechanism of action of 5-bromo-N-imidazo[1,2-a]pyridin-6-yl-2,3-dihydroindole-1-carboxamide involves the inhibition of specific enzymes that play a crucial role in various cellular processes. For instance, CDK2 and CDK9 are involved in cell cycle regulation, while GSK-3β is involved in the regulation of glucose metabolism and insulin signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-N-imidazo[1,2-a]pyridin-6-yl-2,3-dihydroindole-1-carboxamide are primarily related to its inhibitory effects on specific enzymes. In pre-clinical studies, this compound has shown promising results in the regulation of cell cycle progression, glucose metabolism, and insulin signaling.

Advantages and Limitations for Lab Experiments

The advantages of using 5-bromo-N-imidazo[1,2-a]pyridin-6-yl-2,3-dihydroindole-1-carboxamide in lab experiments include its potent inhibitory effects on specific enzymes, which can help in the identification of potential therapeutic targets. However, the limitations of using this compound include its potential toxicity and the need for further research to establish its safety and efficacy.

Future Directions

There are several future directions for the research and development of 5-bromo-N-imidazo[1,2-a]pyridin-6-yl-2,3-dihydroindole-1-carboxamide. These include:
1. Further pre-clinical studies to establish the safety and efficacy of this compound as a therapeutic agent.
2. Exploration of the potential applications of this compound in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
3. Development of novel synthetic methods for the production of this compound, which can help in reducing the cost and increasing the availability of this compound for research purposes.
4. Investigation of the potential synergistic effects of this compound with other therapeutic agents, which can help in enhancing its efficacy.
5. Development of new formulations of this compound that can improve its bioavailability and pharmacokinetic properties.
In conclusion, 5-bromo-N-imidazo[1,2-a]pyridin-6-yl-2,3-dihydroindole-1-carboxamide is a promising chemical compound that has shown potential applications in the field of drug discovery. Further research is required to establish its safety and efficacy as a therapeutic agent, and to explore its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 5-bromo-N-imidazo[1,2-a]pyridin-6-yl-2,3-dihydroindole-1-carboxamide involves a multi-step process that includes the reaction of 5-bromoimidazo[1,2-a]pyridine with 2,3-dihydroindole-1-carboxylic acid, followed by the addition of N,N'-carbonyldiimidazole and purification through column chromatography.

Scientific Research Applications

The scientific research application of 5-bromo-N-imidazo[1,2-a]pyridin-6-yl-2,3-dihydroindole-1-carboxamide is primarily focused on its potential as a therapeutic agent for the treatment of various diseases. This compound has shown promising results in pre-clinical studies as an inhibitor of several enzymes, including CDK2, CDK9, and GSK-3β.

properties

IUPAC Name

5-bromo-N-imidazo[1,2-a]pyridin-6-yl-2,3-dihydroindole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN4O/c17-12-1-3-14-11(9-12)5-7-21(14)16(22)19-13-2-4-15-18-6-8-20(15)10-13/h1-4,6,8-10H,5,7H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMLPPEGAQBLJHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)Br)C(=O)NC3=CN4C=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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